N-boc-3-bromo-2-fluoro-5-methylaniline
Description
N-Boc-3-bromo-2-fluoro-5-methylaniline is a substituted aromatic amine featuring a benzene ring with bromo (position 3), fluoro (position 2), methyl (position 5), and a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group enhances stability during synthetic processes, particularly in peptide chemistry or drug development, by preventing unwanted side reactions at the amine site . The fluorine atom introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the bromine and methyl groups contribute to steric and electronic modulation.
Properties
Molecular Formula |
C12H15BrFNO2 |
|---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-2-fluoro-5-methylphenyl)carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-7-5-8(13)10(14)9(6-7)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |
InChI Key |
BSBUYMURKFVOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituentsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-boc-3-bromo-2-fluoro-5-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the phenyl ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized phenylcarbamates, while coupling reactions can produce biaryl compounds with extended conjugation .
Scientific Research Applications
N-boc-3-bromo-2-fluoro-5-methylaniline has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methyl groups on the phenyl ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The tert-butyl carbamate group can also play a role in modulating the compound’s stability and reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Bromo-Methylanilines
Key analogs include unprotected bromo-methylanilines listed in commercial catalogs (). These differ in substituent positions and lack the Boc and fluoro groups:
| Compound | CAS RN | Purity (%) | Melting Point (°C) | Price (5g) |
|---|---|---|---|---|
| 3-Bromo-2-methylaniline | 55289-36-6 | >97.0 | N/A | ¥4,800 |
| 3-Bromo-4-methylaniline | 7745-91-7 | N/A | 27–30 | ¥5,400 |
| 3-Bromo-5-methylaniline | 74586-53-1 | >93.0 | N/A | ¥11,000 |
| 2-Bromo-3-methylaniline | 54879-20-8 | >95.0 | N/A | ¥17,000 |
| 2-Bromo-5-methylaniline | 53078-85-6 | N/A | N/A | N/A |
Key Differences:
- Substituent Effects : The Boc and fluoro groups in N-Boc-3-bromo-2-fluoro-5-methylaniline reduce nucleophilicity at the amine compared to unprotected analogs, making it less reactive in electrophilic substitutions but more stable in acidic conditions .
- Physical Properties : Unprotected analogs like 3-bromo-4-methylaniline exhibit defined melting points (27–30°C), while the Boc-protected derivative likely has a lower melting point due to increased molecular weight and reduced crystallinity.
Functional Group Comparisons
a) Boc Protection vs. Free Amines
Unprotected bromo-methylanilines (e.g., 3-bromo-5-methylaniline) are prone to oxidation and undesired coupling reactions. The Boc group in the target compound allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), enabling controlled functionalization in multi-step syntheses .
b) Fluorine vs. Hydrogen
Fluorine also improves metabolic stability in pharmaceutical intermediates .
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